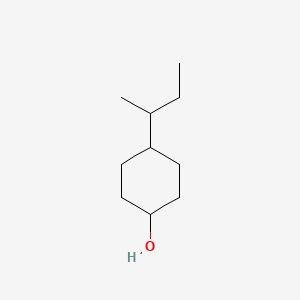

Cyclohexanol, 4-sec-butyl-

Description

Significance of Substituted Cyclohexanols in Organic Chemistry and Materials Science

Substituted cyclohexanols, as a class of compounds, are of paramount importance in both organic chemistry and materials science. Their rigid yet conformationally mobile ring system provides a valuable scaffold for studying stereochemical and reactive principles. libretexts.org In organic synthesis, they serve as crucial intermediates in the production of a wide array of products, including pharmaceuticals and agrochemicals. ontosight.ai For instance, the controlled oxidation or reduction of substituted cyclohexanols is a fundamental transformation in many synthetic pathways.

The influence of substituents on the reactivity and properties of the cyclohexane (B81311) ring is a cornerstone of conformational analysis. libretexts.org The preference of bulky substituents for the equatorial position to minimize steric strain is a well-established principle that dictates the three-dimensional structure and, consequently, the chemical behavior of these molecules. libretexts.org

In the realm of materials science, substituted cyclohexanols and their derivatives are utilized in the manufacturing of polymers like nylon and polyesters. ontosight.ai The stereochemistry of the cyclohexanol (B46403) unit can significantly impact the physical properties of the resulting polymers, such as their crystallinity, melting point, and mechanical strength. This makes the controlled synthesis of specific stereoisomers of substituted cyclohexanols a critical area of research.

The Unique Stereochemical and Conformational Challenges of Cyclohexanol, 4-sec-butyl-

The presence of two stereocenters in Cyclohexanol, 4-sec-butyl- – one at the carbon bearing the hydroxyl group and the other within the sec-butyl group itself – gives rise to multiple stereoisomers. This inherent chirality, coupled with the conformational flexibility of the cyclohexane ring, presents a significant challenge for both synthesis and characterization.

The cyclohexane ring can exist in several conformations, with the chair conformation being the most stable. libretexts.org In 4-sec-butylcyclohexanol, the interplay between the hydroxyl and sec-butyl groups dictates the preferred chair conformation. The bulky sec-butyl group will strongly favor an equatorial position to avoid 1,3-diaxial interactions, which are a source of significant steric strain. libretexts.org This, in turn, influences the axial or equatorial orientation of the hydroxyl group, leading to the formation of cis and trans isomers. The cis isomer has the hydroxyl group in an axial position, while the trans isomer has it in an equatorial position, assuming the sec-butyl group is equatorial in the most stable conformation.

The rate of oxidation, for example, can differ between the cis and trans isomers. Axial alcohols are generally found to oxidize faster than their equatorial counterparts due to greater steric hindrance in the transition state for the equatorial alcohol. chemicalforums.comvaia.comyoutube.com This difference in reactivity highlights the profound impact of stereochemistry on the chemical behavior of Cyclohexanol, 4-sec-butyl-.

Research Landscape and Knowledge Gaps Concerning 4-sec-butyl- Cyclohexanol

While the fundamental principles of cyclohexanol chemistry are well-established, specific research on Cyclohexanol, 4-sec-butyl- is less extensive compared to its more commonly studied analogue, 4-tert-butylcyclohexanol (B146172). chemimpex.comgoogle.comorgsyn.org Much of the existing literature focuses on the synthesis and conformational analysis of the tert-butyl derivative due to the t-butyl group's strong conformational locking effect. orgsyn.orgorgsyn.org

The synthesis of specific stereoisomers of 4-sec-butylcyclohexanol remains an area ripe for exploration. Methods often involve the reduction of the corresponding 4-sec-butylcyclohexanone. ontosight.ai However, achieving high stereoselectivity to favor either the cis or trans isomer can be challenging and often requires the use of specialized and sometimes expensive reagents. orgsyn.org

Furthermore, while the general applications of substituted cyclohexanols are known, the specific potential of Cyclohexanol, 4-sec-butyl- in areas like liquid crystals, specialized polymers, or as a chiral auxiliary in asymmetric synthesis is largely unexplored. The subtle differences in steric bulk and electronic properties between a sec-butyl and a tert-butyl group could lead to unique and valuable properties in these applications. A significant knowledge gap exists in understanding how the specific stereoisomers of 4-sec-butylcyclohexanol influence the properties of materials derived from them. Detailed studies on the physical and chemical properties of the individual, pure stereoisomers are necessary to unlock their full potential.

Chemical Compound Information

| Compound Name |

| Cyclohexanol, 4-sec-butyl- |

| 4-sec-butylcyclohexanol |

| 4-tert-butylcyclohexanol |

| 4-sec-butylcyclohexanone |

| 4-tert-butylcyclohexanone (B146137) |

| cis-4-tert-butylcyclohexanol |

| trans-4-tert-butylcyclohexanol |

| 4-(2-Butyl)phenol |

| Cyclohexanol |

| Cyclohexene |

| Dicyclohexyl ether |

| Lithium trimethoxyaluminohydride |

| Tri-sec-butylborane |

| Lithium tri-sec-butylborohydride |

| Acetyl dipeptide-1 cetyl ester |

| Licochalcone A |

| S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate |

| Pyridine |

| Aniline |

| Triphenylphosphine |

| Phenylacetylene |

Chemical Properties of Cyclohexanol, 4-sec-butyl-

| Property | Value | Unit | Source |

| Molecular Weight | 156.27 | g/mol | ontosight.ai |

| Chemical Formula | C10H20O | ontosight.ai | |

| CAS Number | 6292-20-2 | chemicalbook.com | |

| Boiling Point | 534.82 | K | chemeo.com |

| Melting Point | 251.42 | K | chemeo.com |

| Critical Temperature | 724.56 | K | chemeo.com |

| Critical Pressure | 2752.67 | kPa | chemeo.com |

| Critical Volume | 0.540 | m³/kmol | chemeo.com |

| Enthalpy of Vaporization | 54.27 | kJ/mol | chemeo.com |

| Enthalpy of Fusion | 15.13 | kJ/mol | chemeo.com |

| Standard Gibbs Free Energy of Formation | -89.20 | kJ/mol | chemeo.com |

| Enthalpy of Formation at Standard Conditions (gas) | -373.26 | kJ/mol | chemeo.com |

| Log10 of Water Solubility | -2.80 | mol/l | chemeo.com |

| Octanol/Water Partition Coefficient (logP) | 2.584 | chemeo.com | |

| McGowan's Characteristic Volume | 146.770 | ml/mol | chemeo.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-8(2)9-4-6-10(11)7-5-9/h8-11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMFWUVWJSHYTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CCC(CC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978733 | |

| Record name | 4-(Butan-2-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6292-20-2 | |

| Record name | Cyclohexanol, 4-sec-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 4-sec-butyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Butan-2-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereocontrol for Cyclohexanol, 4 Sec Butyl

Precursor Synthesis Strategies for 4-sec-butylcyclohexanone

The principal precursor for the synthesis of Cyclohexanol (B46403), 4-sec-butyl-, is 4-sec-butylcyclohexanone. A common synthetic strategy for analogous 4-alkylcyclohexanones involves a three-step process starting from readily available materials. quora.com

A typical route, illustrated by the synthesis of the closely related 4-tert-butylcyclohexanone (B146137), begins with the Friedel-Crafts alkylation of phenol. Phenol is reacted with an appropriate alkene, such as isobutylene (B52900) (to produce the tert-butyl variant), over an acid catalyst like silica-alumina to yield the corresponding 4-alkylphenol. quora.com For the synthesis of the 4-sec-butyl derivative, 1-butene (B85601) or 2-butene (B3427860) would be used.

The subsequent step is the hydrogenation of the resulting 4-alkylphenol. This reduction of the aromatic ring is typically carried out using a catalyst such as Palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures, yielding 4-alkylcyclohexanol. quora.comchemicalbook.com

Finally, the secondary alcohol, 4-alkylcyclohexanol, is oxidized to the desired ketone, 4-alkylcyclohexanone. quora.com Standard oxidizing agents like potassium chromate (B82759) under acidic conditions can be employed for this transformation. This ketone then serves as the direct precursor for the stereoselective synthesis of Cyclohexanol, 4-sec-butyl-.

Stereoselective Reduction of 4-sec-butylcyclohexanone to Cyclohexanol, 4-sec-butyl-

The reduction of 4-sec-butylcyclohexanone can yield two diastereomeric products: cis-4-sec-butylcyclohexanol and trans-4-sec-butylcyclohexanol. The stereochemical outcome of this reduction is highly dependent on the method employed, particularly the choice of reducing agent. wpmucdn.com The control of this stereoselectivity is critical for isolating the desired isomer.

The reduction of 4-substituted cyclohexanones using metal hydride reagents is a cornerstone of stereoselective synthesis. The facial selectivity of the hydride attack on the carbonyl group dictates the stereochemistry of the resulting alcohol. acs.orgnih.gov

The two faces of the carbonyl group in 4-sec-butylcyclohexanone are diastereotopic. Hydride attack from the axial face results in the formation of the equatorial alcohol (trans isomer), while attack from the equatorial face yields the axial alcohol (cis isomer). nih.govodinity.com

The ratio of these diastereomers is determined by the relative rates of formation, as the reduction is typically irreversible. thecatalyst.org Small, unhindered hydride reagents like Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) preferentially attack from the more sterically accessible axial face. nih.govnih.gov This pathway, known as "steric approach control," leads to the thermodynamically more stable trans product, where the hydroxyl group occupies the equatorial position. nih.govodinity.com

Conversely, bulky hydride reagents, such as L-Selectride (lithium tri-sec-butylborohydride), are too large to easily approach from the axial face due to steric hindrance from the axial hydrogens at the C-2 and C-6 positions. thecatalyst.orgtamu.edu Consequently, they preferentially attack from the equatorial face, leading to the formation of the cis product as the major isomer. odinity.comtamu.edu

Research on the analogous 4-tert-butylcyclohexanone provides quantitative insight into these selectivities.

| Hydride Reagent | Major Product | Diastereomeric Ratio (trans:cis or cis:trans) | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | trans-4-tert-Butylcyclohexanol | 2.4 : 1.0 (trans:cis) | odinity.com |

| Lithium Aluminum Hydride (LiAlH₄) | trans-4-tert-Butylcyclohexanol | 9.5 : 1.0 (trans:cis) | odinity.com |

| L-Selectride | cis-4-tert-Butylcyclohexanol | 20 : 1.0 (cis:trans) | odinity.com |

The steric bulk of the hydride reagent is the dominant factor influencing stereoselectivity in these reductions. nih.govtamu.edu The trend is clear: as the steric demand of the reagent increases, the propensity for equatorial attack and formation of the cis-alcohol increases. L-Selectride is significantly more selective for the cis isomer than less hindered reagents. odinity.comsbq.org.br

Reaction conditions such as the solvent can also modulate the stereochemical outcome. For instance, the inclusion of an explicit solvent molecule in computational models has been shown to be crucial for accurately predicting the stereoselective formation of the cis product in related systems, highlighting the role of solvation in the transition state. vu.nl The temperature can also affect the diastereomeric ratio, though the steric influence of the reagent is generally the more decisive factor. acs.org

Catalytic hydrogenation offers an alternative and often highly selective method for the reduction of 4-sec-butylcyclohexanone. The choice of catalyst and reaction conditions is paramount for controlling the stereoisomer distribution of the product. rsc.orggoogle.com

Significant research has been dedicated to designing catalysts that favor the formation of the cis-alcohol, which is a valuable intermediate in various industries. rsc.orggoogle.com

Iridium-Based Catalysts : Homogeneous catalysts based on iridium, such as one prepared from iridium tetrachloride and trimethyl phosphite (B83602) in 2-propanol, have demonstrated high selectivity for the formation of cis-4-tert-butylcyclohexanol. orgsyn.org

Ruthenium-Based Catalysts : Ruthenium complexes featuring aminophosphine (B1255530) ligands have been developed as highly effective catalysts for the stereoselective hydrogenation of 4-tert-butylcyclohexanone to the cis-alcohol. The presence of a base is often required to achieve high yields and selectivity. The specific structure of the aminophosphine ligand is critical to the catalyst's performance. google.com

Heterogeneous Catalysts : Zeolites, such as H-BEA, have been employed as shape-selective heterogeneous catalysts for the Meerwein-Ponndorf-Verley (MPV) reduction, a form of transfer hydrogenation. The constrained environment within the zeolite pores is proposed to force a transition state that leads to the preferential formation of the cis-isomer. rsc.org This method has the advantage of easy catalyst separation and regeneration.

| Catalyst System | Reaction Type | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| Iridium tetrachloride / Trimethyl phosphite / 2-Propanol | Transfer Hydrogenation | cis-4-tert-Butylcyclohexanol | Essentially pure cis isomer | orgsyn.org |

| RuCl₂(aminophosphine)₂ / Base | Hydrogenation | cis-4-tert-Butylcyclohexanol | High yields and selectivity | google.com |

| Zeolite H-BEA / Secondary Alcohol | Meerwein-Ponndorf-Verley (MPV) Reduction | cis-4-tert-Butylcyclohexanol | 98% selectivity for the cis-alcohol | rsc.org |

The design of the catalyst, including the metal center and the surrounding ligands, directly influences the steric and electronic environment of the active site, thereby controlling the facial selectivity of the hydrogenation process.

Catalytic Hydrogenation for Stereocontrolled Formation

Optimization of Reaction Parameters for Enhanced Selectivity

The stereochemical outcome of the synthesis of 4-sec-butylcyclohexanol is highly dependent on the chosen synthetic route and the reaction parameters employed. A common precursor is 4-sec-butylphenol (B1210997), which can be catalytically hydrogenated to yield 4-sec-butylcyclohexanol. The choice of catalyst, solvent, temperature, and hydrogen pressure significantly influences the ratio of the resulting cis and trans diastereomers.

Another key synthetic intermediate is 4-sec-butylcyclohexanone. The reduction of this ketone to the corresponding alcohol offers another avenue for controlling the stereochemistry. The steric bulk of the reducing agent is a critical factor in determining the facial selectivity of the hydride attack on the carbonyl group.

For instance, in the analogous reduction of 4-tert-butylcyclohexanone, the use of a small reducing agent like sodium borohydride (NaBH₄) typically results in a higher proportion of the trans isomer. This is attributed to the preferential axial attack of the hydride on the more stable chair conformation of the cyclohexanone (B45756) ring, where the bulky alkyl group occupies the equatorial position. Conversely, employing a bulkier reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), leads to a predominant formation of the cis isomer due to the sterically hindered equatorial attack. tamu.eduodinity.com

The diastereomeric ratio of the product can be fine-tuned by adjusting various reaction parameters. While specific data for 4-sec-butylcyclohexanol is not extensively published, the principles derived from studies on 4-tert-butylcyclohexanol (B146172) provide a strong predictive framework.

| Reducing Agent | Predominant Isomer | cis:trans Ratio | Controlling Factor |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | trans | ~2.4:1.0 | Thermodynamic control (attack from the less hindered axial face) |

| Lithium Aluminum Hydride (LiAlH₄) | trans | ~9.5:1.0 | Thermodynamic control |

| L-Selectride® | cis | ~20:1.0 | Kinetic control (attack from the more sterically accessible equatorial face by a bulky reagent) |

Furthermore, in the catalytic hydrogenation of 4-alkylphenols, the choice of catalyst and solvent system can be used to switch the diastereoselectivity. For example, rhodium-based catalysts can be employed to favor the formation of the cis isomer, while palladium catalysts tend to yield the thermodynamically more stable trans isomer. nih.gov The optimization of these parameters is a key strategy for directing the synthesis towards a desired stereoisomer of 4-sec-butylcyclohexanol.

Biocatalytic Approaches to Enantiopure Stereoisomers

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of enantiopomerically pure stereoisomers of 4-sec-butylcyclohexanol. Enzymes, with their inherent chirality and high selectivity, can catalyze reactions with exceptional levels of enantio- and diastereoselectivity.

One prominent biocatalytic method is the asymmetric reduction of the prochiral ketone, 4-sec-butylcyclohexanone, using alcohol dehydrogenases (ADHs). These enzymes, often from microorganisms, utilize a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to deliver a hydride to the carbonyl group in a highly stereospecific manner. By screening a variety of ADHs, it is possible to identify enzymes that produce either the (R)- or (S)-configured alcohol with high enantiomeric excess (ee).

Another valuable biocatalytic strategy is the kinetic resolution of a racemic mixture of 4-sec-butylcyclohexanol stereoisomers. This is commonly achieved through enantioselective acylation catalyzed by lipases. In this process, a lipase (B570770) selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product, both in enantiomerically enriched forms. The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value), with higher values indicating better separation. d-nb.infonih.govresearchgate.net

| Biocatalytic Method | Enzyme Class | Substrate | Outcome |

|---|---|---|---|

| Asymmetric Reduction | Alcohol Dehydrogenases (ADHs) | 4-sec-butylcyclohexanone | Direct synthesis of a single enantiomer of 4-sec-butylcyclohexanol. |

| Kinetic Resolution | Lipases | Racemic 4-sec-butylcyclohexanol | Separation of enantiomers via selective acylation. |

Alternative Synthetic Routes to 4-sec-butyl-Cyclohexanol Scaffolds

Beyond the direct hydrogenation of 4-sec-butylphenol or reduction of 4-sec-butylcyclohexanone, other synthetic pathways can be envisioned for the construction of the 4-sec-butyl-cyclohexanol scaffold. These alternative routes may offer advantages in terms of starting material availability, cost, or the ability to introduce specific stereochemistry.

One such approach could involve a Grignard reaction between a protected 4-hydroxycyclohexanone (B83380) derivative and a sec-butylmagnesium halide. Subsequent deprotection would yield the desired product. The stereochemical outcome of the Grignard addition would depend on the steric and electronic properties of the protected cyclohexanone.

Another strategy could be the conjugate addition of a sec-butyl cuprate (B13416276) reagent to cyclohexenone, followed by reduction of the resulting ketone. This Michael addition approach allows for the formation of the carbon-carbon bond at the 4-position of the cyclohexane (B81311) ring. The subsequent reduction of the ketone can then be controlled to achieve the desired diastereoselectivity, as discussed previously.

Methodologies for the Isolation and Purification of Specific Stereoisomers

The separation of the different stereoisomers of 4-sec-butylcyclohexanol from a reaction mixture is a critical step in obtaining a pure compound. The choice of purification method depends on the nature of the isomeric mixture (diastereomers or enantiomers) and the scale of the separation.

Diastereomers, having different physical properties, can often be separated by conventional laboratory techniques such as fractional crystallization or column chromatography on achiral stationary phases like silica (B1680970) gel. The difference in the spatial arrangement of the hydroxyl and sec-butyl groups leads to variations in their polarity and how they interact with the stationary phase, allowing for their separation.

The separation of enantiomers, which have identical physical properties in an achiral environment, is more challenging and requires chiral recognition. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. csfarmacie.cznih.govnih.govmdpi.comresearchgate.net The chiral selector immobilized on the stationary phase forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

Alternatively, enantiomers can be separated by derivatization with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by standard chromatographic or crystallization techniques. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.

Stereochemistry and Conformational Analysis of Cyclohexanol, 4 Sec Butyl

Fundamental Principles of Cyclohexane (B81311) Conformational Isomerism

The cyclohexane ring is not a planar structure; instead, it adopts a puckered, three-dimensional conformation to relieve angle and torsional strain. The most stable of these is the chair conformation, which is considered to be free of ring strain. libretexts.orgupenn.edu

Chair-Chair Interconversion Dynamics and Energy Barriers

The cyclohexane ring is conformationally mobile, undergoing a rapid process known as a "ring flip" or chair-chair interconversion. ontosight.ai During this process, one chair conformation converts into another equivalent chair form. smolecule.com This interconversion is not a simple rotation but proceeds through several higher-energy intermediate conformations, including the twist-boat and the highly unstable half-chair. upenn.edumasterorganicchemistry.com

The energy barrier for this interconversion is approximately 10-11 kcal/mol (about 45 kJ/mol), with the half-chair conformation representing the transition state at the peak of this barrier. masterorganicchemistry.comwikipedia.org This energy barrier is low enough to be easily overcome at room temperature, leading to a rapid equilibrium between the two chair forms, with the ring flipping about 100,000 times per second. upenn.edupharmacy180.com

Axial and Equatorial Preferences of Substituents

In the chair conformation, the twelve hydrogen atoms on a cyclohexane ring are not equivalent. They are classified into two distinct types of positions: axial and equatorial. wikipedia.org Axial bonds are parallel to the main symmetry axis of the ring, pointing either straight up or down. ontosight.ai Equatorial bonds point outwards from the "equator" of the ring, lying roughly in the plane of the ring. Each carbon atom in the cyclohexane ring has one axial and one equatorial bond.

When a substituent is introduced onto the ring, it can occupy either an axial or an equatorial position. The ring flip interconverts these positions, meaning a substituent that is axial in one chair conformation becomes equatorial in the other, and vice versa. smolecule.comwikipedia.org Generally, substituents prefer to occupy the equatorial position to minimize steric hindrance. libretexts.orgontosight.ai This preference is the driving force behind the conformational equilibrium in substituted cyclohexanes.

1,3-Diaxial Interactions and Their Energetic Contributions

The preference for the equatorial position is primarily due to the presence of steric strain in the axial conformation known as 1,3-diaxial interactions. These are repulsive steric interactions that occur between an axial substituent and the two other axial atoms (usually hydrogens) located on the same side of the ring, specifically on carbons that are two positions away (i.e., at the C-3 and C-5 positions relative to the substituent at C-1). libretexts.org

This steric crowding destabilizes the conformation where the substituent is axial. The magnitude of this destabilization depends on the size of the substituent. Larger, bulkier groups experience more significant 1,3-diaxial interactions and therefore have a stronger preference for the equatorial position. For example, the two 1,3-diaxial interactions in axial methylcyclohexane (B89554) result in an energetic strain of about 7.6 kJ/mol.

Conformational Behavior of the 4-sec-butyl Substituent on the Cyclohexane Ring

The principles of conformational analysis can be directly applied to understand the structure of Cyclohexanol (B46403), 4-sec-butyl-. The molecule features two substituents on the cyclohexane ring: a hydroxyl (-OH) group and a 4-sec-butyl group. The conformational equilibrium will be dictated by the steric requirements of both groups.

Influence of the sec-Butyl Group on Ring Conformation and Equilibria

The sec-butyl group is a branched alkyl substituent that exerts a significant steric influence on the cyclohexane ring. Due to its bulk, it strongly disfavors the axial position because of the resulting 1,3-diaxial interactions. Consequently, the conformational equilibrium for a cyclohexane ring bearing a sec-butyl group will heavily favor the conformer where this group is in the equatorial position.

In the case of 4-sec-butylcyclohexanol, the large steric bulk of the sec-butyl group will dominate the conformational preference. The equilibrium will strongly favor the chair conformation where the sec-butyl group occupies an equatorial position to avoid destabilizing 1,3-diaxial interactions. This preference effectively "locks" the conformation, with the sec-butyl group acting as an anchor in the equatorial position. The smaller hydroxyl group will then reside in either an axial or equatorial position depending on the relative stereochemistry (cis or trans) of the molecule.

Quantitative Assessment of Conformational Free Energies (A-Values) for Alkyl Groups

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its conformational free energy, commonly known as the A-value. The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.

The estimated A-value for a sec-butyl group is in the range of 1.8 to 2.2 kcal/mol. This value reflects the steric strain introduced by the branching at the carbon atom attached to the cyclohexane ring. The table below compares the A-values of the sec-butyl group with other common alkyl groups, illustrating its intermediate steric demand.

| Substituent | A-Value (kcal/mol) |

| Methyl | 1.70 |

| Ethyl | 1.75 |

| sec-Butyl | ~1.8 - 2.2 |

| Isopropyl | 2.15 |

| tert-Butyl | 4.9 |

As shown in the table, the A-value of the sec-butyl group is greater than that of simpler alkyl groups like methyl and ethyl, but slightly less than that of the isopropyl group. The tert-butyl group, with its exceptionally high A-value, has an overwhelming preference for the equatorial position. The A-value for the sec-butyl group confirms that it will create significant steric strain in the axial position, heavily influencing the conformational equilibrium of Cyclohexanol, 4-sec-butyl-.

Preferred Equatorial Disposition of the Bulky sec-Butyl Group

In substituted cyclohexanes, bulky groups preferentially occupy the equatorial position to minimize steric hindrance. libretexts.org This is particularly true for the sec-butyl group in Cyclohexanol, 4-sec-butyl-. The equatorial position places the substituent further away from other atoms on the ring, especially the axial hydrogens, thus avoiding unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.org The energy difference between the axial and equatorial conformations, known as the A-value, is a measure of the steric bulk of a substituent. While the specific A-value for a sec-butyl group is not as commonly cited as that for a tert-butyl group, it is understood to be significant, ensuring the cyclohexane ring is "locked" in a conformation where the sec-butyl group is equatorial. masterorganicchemistry.com

The stability gained by placing the bulky sec-butyl group in the equatorial position dictates the predominant conformation of the molecule. This has significant implications for the relative orientation of the hydroxyl group, which in turn affects the molecule's properties and reactivity. For instance, the cis and trans isomers of 4-tert-butylcyclohexanol (B146172), a closely related compound, exhibit different oxidation rates due to the fixed equatorial position of the bulky tert-butyl group, which forces the hydroxyl group into either an axial (in the cis isomer) or equatorial (in the trans isomer) position. vaia.comreddit.comchemicalforums.com

Stereochemical Isomerism in Cyclohexanol, 4-sec-butyl-

The presence of multiple stereocenters in Cyclohexanol, 4-sec-butyl- gives rise to several stereoisomers. These isomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.

Relative Stereochemistry: cis/trans Diastereomerism of the Hydroxyl and 4-sec-Butyl Groups

The relative orientation of the hydroxyl group and the 4-sec-butyl group on the cyclohexane ring leads to cis/trans diastereomerism.

cis-Isomer: The hydroxyl group and the sec-butyl group are on the same side of the cyclohexane ring. In the most stable chair conformation, with the sec-butyl group being equatorial, the hydroxyl group is in an axial position.

trans-Isomer: The hydroxyl group and the sec-butyl group are on opposite sides of the ring. In the most stable chair conformation, both the sec-butyl group and the hydroxyl group are in equatorial positions.

These two diastereomers have different physical and chemical properties. brainly.com The cis and trans isomers of the related 4-tert-butylcyclohexanol, for example, have distinct melting points and reactivity. ontosight.ai

Absolute Stereochemistry: Chiral Centers and Enantiomerism

Cyclohexanol, 4-sec-butyl- possesses two chiral centers, leading to the possibility of enantiomers.

The carbon atom to which the hydroxyl group is attached (C1) is a stereocenter. Its configuration can be either R or S, depending on the priority of the groups attached to it.

The sec-butyl group itself contains a chiral center at the carbon atom attached to the cyclohexane ring (C2'). ucla.edufiveable.measkfilo.comwikipedia.org This carbon is bonded to a methyl group, an ethyl group, a hydrogen atom, and the cyclohexane ring, resulting in R or S configuration.

Due to the presence of two chiral centers, there are four possible stereoisomers for Cyclohexanol, 4-sec-butyl-:

(1R, 4-(R)-sec-butyl)cyclohexanol

(1S, 4-(S)-sec-butyl)cyclohexanol

(1R, 4-(S)-sec-butyl)cyclohexanol

(1S, 4-(R)-sec-butyl)cyclohexanol

The relationship between these stereoisomers can be summarized as follows:

Enantiomers: Pairs of non-superimposable mirror images. For example, (1R, 4-(R)-sec-butyl)cyclohexanol and (1S, 4-(S)-sec-butyl)cyclohexanol are enantiomers.

Diastereomers: Stereoisomers that are not mirror images of each other. For example, (1R, 4-(R)-sec-butyl)cyclohexanol and (1R, 4-(S)-sec-butyl)cyclohexanol are diastereomers.

The different stereoisomers will exhibit distinct optical activities and may have different biological properties and reactivities.

Impact of Stereochemistry on Reaction Rates and Product Distributions

In the oxidation of 4-tert-butylcyclohexanol, the cis isomer, where the hydroxyl group is in a more sterically hindered axial position, reacts faster than the trans isomer, where the hydroxyl group is in the less hindered equatorial position. This might seem counterintuitive, as one might expect the less hindered group to be more reactive. However, the higher ground state energy of the cis isomer, due to the 1,3-diaxial interactions of the axial hydroxyl group with the axial hydrogens on the same side of the ring, means that it is closer in energy to the transition state of the reaction. This results in a lower activation energy and a faster reaction rate.

The product distribution in reactions such as the reduction of the corresponding ketone, 4-sec-butylcyclohexanone, is also heavily influenced by stereochemistry. The approach of a reducing agent to the carbonyl group is subject to steric hindrance from the substituents on the ring. Attack from the less hindered face is generally favored, leading to a predominance of one stereoisomer over the other. For instance, in the reduction of 4-tert-butylcyclohexanone (B146137) with sodium borohydride (B1222165), the hydride attacks preferentially from the axial direction to avoid steric hindrance with the bulky equatorial tert-butyl group, leading to the formation of the trans-alcohol as the major product. A similar outcome would be expected for the reduction of 4-sec-butylcyclohexanone, with the equatorial sec-butyl group directing the incoming nucleophile to the opposite face of the ring.

The choice of reagent can dramatically alter the product distribution. More sterically demanding reducing agents, such as L-selectride, exhibit even greater stereoselectivity, leading to an almost exclusive formation of the thermodynamically less stable cis-alcohol. This is because the bulky reagent can only approach from the less hindered equatorial face, resulting in an axial alcohol.

Table 1: Expected Product Distribution in the Reduction of 4-sec-Butylcyclohexanone (Analogous to 4-tert-Butylcyclohexanone)

| Reducing Agent | Major Product (Expected) | Minor Product (Expected) | Rationale |

| Sodium Borohydride (NaBH₄) | trans-4-sec-Butylcyclohexanol | cis-4-sec-Butylcyclohexanol | Preferential axial attack of the small hydride reagent to avoid the equatorial sec-butyl group. |

| L-Selectride® | cis-4-sec-Butylcyclohexanol | trans-4-sec-Butylcyclohexanol | Attack of the very bulky reagent from the less hindered equatorial face, leading to the axial alcohol. |

| Lithium Aluminum Hydride (LiAlH₄) | trans-4-sec-Butylcyclohexanol | cis-4-sec-Butylcyclohexanol | Similar to NaBH₄, but can show slightly different selectivity depending on reaction conditions. |

Experimental Determination of Conformational Equilibria and Stereoisomeric Ratios

The conformational equilibria and stereoisomeric ratios of substituted cyclohexanols are typically determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and chromatographic methods.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the stereochemistry of cyclohexanol derivatives. The chemical shift and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation. For example, the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) typically exhibits a larger coupling constant when it is in an axial position and coupled to adjacent axial protons, compared to when it is in an equatorial position. This allows for the assignment of the cis and trans configurations.

In the case of 4-sec-butylcyclohexanol, there are four possible stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). The cis and trans designation refers to the relative orientation of the hydroxyl and sec-butyl groups. The conformational equilibrium of each isomer, i.e., the ratio of the two chair conformations, can be determined by analyzing the NMR spectrum at different temperatures. At low temperatures, the interconversion between the two chair forms can be slowed down, allowing for the observation of signals from both conformers. The ratio of the integrals of these signals provides a direct measure of the equilibrium constant and the free energy difference between the conformers.

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used to determine the ratio of stereoisomers in a mixture. By using a suitable stationary phase, it is often possible to separate the different stereoisomers and quantify their relative amounts from the peak areas in the chromatogram. This is particularly useful for analyzing the product mixtures of stereoselective reactions.

While specific experimental data for the conformational equilibrium of 4-sec-butylcyclohexanol is scarce in readily accessible literature, data from analogous 4-alkylcyclohexanols provides a reliable estimate. The large A-value of the tert-butyl group (a measure of its steric bulk) effectively "locks" the conformation of 4-tert-butylcyclohexanol with the tert-butyl group in the equatorial position. The sec-butyl group is also sterically demanding, and it is expected that the diequatorial conformer of trans-4-sec-butylcyclohexanol and the equatorial-sec-butyl/axial-hydroxyl conformer of cis-4-sec-butylcyclohexanol will be strongly favored.

Table 2: Representative ¹H NMR Chemical Shifts for Axial and Equatorial Protons in Substituted Cyclohexanes (Illustrative)

| Proton Position | Typical Chemical Shift (ppm) | Multiplicity and Coupling Constants (J) |

| Axial | Upfield (shielded) | Typically a triplet of triplets or a complex multiplet with large J values (10-13 Hz) for axial-axial couplings. |

| Equatorial | Downfield (deshielded) | Typically a multiplet with smaller J values (2-5 Hz) for equatorial-axial and equatorial-equatorial couplings. |

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural and stereochemical assignment of Cyclohexanol (B46403), 4-sec-butyl-. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's three-dimensional structure and conformational preferences can be obtained.

¹H NMR for Proton Environments, Chemical Shifts, and Coupling Constants

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides crucial information about the different proton environments within the Cyclohexanol, 4-sec-butyl- molecule. The chemical shift of a proton is influenced by its local electronic environment, and the coupling constants (J-values) between neighboring protons reveal their dihedral angles, which is fundamental for conformational analysis.

The ¹H NMR spectrum of 4-substituted cyclohexanols typically shows distinct signals for the proton on the carbon bearing the hydroxyl group (H-1). The chemical shift and multiplicity of this signal are highly dependent on its axial or equatorial orientation. In the case of the related compound, 4-tert-butylcyclohexanol (B146172), the H-1 proton of the cis isomer appears at approximately 4.0 ppm, while the H-1 proton of the trans isomer is found at about 3.5 ppm. youtube.com This difference is a key diagnostic feature for distinguishing between stereoisomers.

The other protons on the cyclohexane (B81311) ring and the sec-butyl group give rise to a complex set of overlapping signals in the upfield region of the spectrum, typically between 0.8 and 2.2 ppm.

The distinction between axial and equatorial protons is a cornerstone of conformational analysis in cyclohexane derivatives. Axial protons are shielded by the electron clouds of the C-C bonds of the ring, causing them to resonate at a higher field (lower ppm) compared to their equatorial counterparts. Conversely, equatorial protons are deshielded and appear at a lower field (higher ppm).

For the H-1 proton in 4-substituted cyclohexanols, the signal for the axial proton is typically broader and appears at a lower chemical shift compared to the equatorial proton. The multiplicity of the H-1 signal is also informative. An axial H-1 proton will have large axial-axial couplings and smaller axial-equatorial couplings, often resulting in a triplet of triplets. youtube.com An equatorial H-1 proton will have smaller equatorial-axial and equatorial-equatorial couplings, leading to a more complex and often narrower multiplet. youtube.com

The Karplus equation describes the relationship between the three-bond coupling constant (³J) and the dihedral angle (Φ) between two vicinal protons. This relationship is invaluable for determining the conformation of the cyclohexane ring.

The equation is generally expressed as: ³J = A cos²(Φ) + B cos(Φ) + C

where A, B, and C are empirically derived parameters.

For cyclohexane systems, typical coupling constants are:

³J_aa (axial-axial): ~10-13 Hz (dihedral angle ~180°)

³J_ae (axial-equatorial): ~2-5 Hz (dihedral angle ~60°)

³J_ee (equatorial-equatorial): ~2-5 Hz (dihedral angle ~60°)

¹³C NMR for Carbon Connectivity and Stereochemical Differentiation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is sensitive to the local electronic and steric environment. This technique is particularly useful for differentiating between stereoisomers of Cyclohexanol, 4-sec-butyl-.

The chemical shifts of the carbon atoms in the cyclohexane ring are influenced by the orientation of the substituents. For example, in 4-tert-butylcyclohexanol, the chemical shifts of the ring carbons differ significantly between the cis and trans isomers. spectrabase.comchemicalbook.comchemicalbook.com This is due to the different steric interactions and geometric arrangements in each isomer. The carbon bearing the hydroxyl group (C-1) and the carbon bearing the sec-butyl group (C-4) are particularly sensitive to the stereochemistry.

Table 1: Representative ¹³C NMR Chemical Shift Data for cis- and trans-4-tert-butylcyclohexanol

| Carbon Atom | cis-Isomer (ppm) | trans-Isomer (ppm) |

| C-1 | ~65 | ~71 |

| C-2, C-6 | ~33 | ~36 |

| C-3, C-5 | ~25 | ~28 |

| C-4 | ~48 | ~48 |

| C(CH₃)₃ | ~32 | ~32 |

| C(CH₃)₃ | ~28 | ~28 |

Note: Data is for the analogous compound 4-tert-butylcyclohexanol and serves as a representative example. Actual values for Cyclohexanol, 4-sec-butyl- may vary.

This data illustrates how the chemical shifts of the ring carbons can be used to assign the stereochemistry of the molecule.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structure and Stereochemistry Assignment

While 1D NMR provides a wealth of information, complex molecules like Cyclohexanol, 4-sec-butyl- often require multidimensional NMR techniques for unambiguous assignment of all proton and carbon signals and to elucidate the complete three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). youtube.comsdsu.edu It helps to trace the connectivity of protons within the cyclohexane ring and the sec-butyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduepfl.ch It is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comepfl.ch It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected by bonds. slideshare.netprinceton.edu This is crucial for determining the stereochemistry, as it can distinguish between cis and trans isomers by showing which groups are on the same side of the ring.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the structure and stereochemistry of Cyclohexanol, 4-sec-butyl- can be achieved.

Dynamic NMR Studies for Ring Inversion Barriers and Conformational Exchange

The cyclohexane ring is not static but undergoes a rapid "chair-flip" or ring inversion at room temperature. This conformational exchange can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.netvu.nl By recording NMR spectra at different temperatures, it is possible to slow down the ring inversion process.

At room temperature, the ring inversion is fast on the NMR timescale, and the observed spectrum is an average of the two chair conformations. As the temperature is lowered, the rate of inversion decreases. At a certain temperature, known as the coalescence temperature, the signals for the axial and equatorial protons broaden and merge. Below this temperature, the inversion is slow enough that separate signals for the axial and equatorial protons of each conformation can be observed. nih.gov

From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for the ring inversion can be calculated. This provides valuable thermodynamic data about the conformational flexibility of the Cyclohexanol, 4-sec-butyl- molecule. nih.gov

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 4-sec-butylcyclohexanol, the IR spectrum is characterized by distinct absorption bands that confirm its alcoholic and aliphatic nature. libretexts.org The most prominent feature is the strong, broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group. libretexts.orgbrainly.com This broadening is a result of intermolecular hydrogen bonding. libretexts.org Additionally, the spectrum displays strong absorptions in the high-wavenumber region, which are characteristic of C-H stretching vibrations within the cyclohexyl ring and the sec-butyl group. brainly.com A significant C-O stretching absorption is also present in the fingerprint region. libretexts.org

While the exact positions can vary slightly depending on the sample preparation (e.g., neat, KBr pellet, or in solution) and the specific stereoisomer, the typical diagnostic peaks are well-established. nih.govnih.gov

Table 1: Diagnostic IR Absorption Bands for 4-sec-butylcyclohexanol

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Alkyl | C-H Stretch | 3000 - 2850 | Strong, Sharp |

| Alcohol | C-O Stretch | 1100 - 1000 | Moderate to Strong |

This interactive table summarizes the key infrared spectroscopic data for the identification of 4-sec-butylcyclohexanol's functional groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 4-sec-butylcyclohexanol, which has a molecular weight of 156.26 g/mol , the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 156. nih.gov

Upon electron ionization (EI), the molecular ion undergoes characteristic fragmentation. The primary pathways for alcohols include dehydration (loss of a water molecule) and alpha-cleavage (cleavage of a C-C bond adjacent to the hydroxyl group). libretexts.org

Dehydration: The loss of H₂O from the molecular ion results in a fragment ion at m/z 138.

Alpha-Cleavage: Cleavage of the bond between the hydroxyl-bearing carbon and an adjacent ring carbon can lead to various resonance-stabilized fragments.

Loss of the sec-Butyl Group: Cleavage of the bond connecting the sec-butyl group to the cyclohexyl ring can result in a fragment corresponding to the butyl radical (C₄H₉•, mass = 57) or the remaining cyclohexanol cation.

The mass spectrum of 4-sec-butylcyclohexanol shows several key fragment ions. nih.govufz.de The base peak, which is the most abundant ion, is observed at m/z 81. nih.gov Other significant peaks are found at m/z 109, 57, 82, and 55. nih.gov The peak at m/z 57 is characteristic of a C₄H₉⁺ fragment, likely the sec-butyl cation, and is a common feature in the mass spectra of related compounds like 4-tert-butylcyclohexanol. reddit.commassbank.eu The ion at m/z 82 could correspond to the loss of water from the cyclohexyl ring fragment. reddit.com

Table 2: Major Ions in the Mass Spectrum of 4-sec-butylcyclohexanol

| m/z | Relative Intensity | Possible Fragment Identity |

|---|---|---|

| 156 | Low | [M]⁺, Molecular Ion |

| 138 | Moderate | [M - H₂O]⁺ |

| 109 | High | Fragment from ring cleavage |

| 82 | High | [C₆H₁₀]⁺, from dehydration of cyclohexanol fragment |

| 81 | Very High (Base Peak) | [C₆H₉]⁺ |

| 57 | High | [C₄H₉]⁺, sec-Butyl cation |

| 55 | Moderate | [C₄H₇]⁺ |

This interactive table presents the key fragmentation data obtained from the mass spectrum of 4-sec-butylcyclohexanol. Data sourced from MassBank. nih.govufz.de

Chiral Chromatography for Enantiomeric Excess Determination

Cyclohexanol, 4-sec-butyl- possesses two chiral centers: C-1 (the carbon atom bearing the hydroxyl group) and the carbon atom in the sec-butyl group to which the ethyl and methyl groups are attached. This results in the existence of four possible stereoisomers (two pairs of enantiomers).

Chiral chromatography, particularly using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is the definitive method for separating these stereoisomers. researchgate.net The separation relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times.

Research on structurally similar compounds, such as sec-butyl carboxylates, has shown that derivatives of cyclodextrin (B1172386) are highly effective as chiral stationary phases for gas chromatographic separations. researchgate.net Columns like Cyclodex B or CycloSil B, which are based on β-cyclodextrin, can achieve baseline separation of enantiomers. researchgate.net The separation mechanism is often an enthalpy-driven process involving host-guest complexation between the analyte and the cyclodextrin. researchgate.net

Once the stereoisomers are separated, their relative amounts can be quantified. The enantiomeric excess (ee) is determined by integrating the peak areas of the two corresponding enantiomers in the chromatogram. The formula for enantiomeric excess is:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers. This analysis is crucial in stereoselective synthesis or in studies where the biological or chemical activity is dependent on a specific stereoisomer.

Theoretical and Computational Chemistry Studies of Cyclohexanol, 4 Sec Butyl

Quantum Chemical Calculations for Conformational Energetics and Interconversion Pathways

Quantum chemical calculations, which solve the Schrödinger equation at various levels of approximation, are indispensable for accurately determining the relative energies of molecular conformers. nih.gov These methods are crucial for understanding the equilibrium populations of different chair and twist-boat conformations of Cyclohexanol (B46403), 4-sec-butyl-, as well as the transition states that connect them.

Density Functional Theory (DFT) has become a primary tool for chemists to predict and understand molecular properties due to its favorable balance of computational cost and accuracy. nih.gov DFT methods are widely applied to calculate the energies of different conformers of substituted cyclohexanes. For Cyclohexanol, 4-sec-butyl-, this involves optimizing the geometry of various isomers (e.g., cis/trans) and their respective conformers (e.g., diequatorial, diaxial, and conformations with one group axial and the other equatorial).

Research on similar monosubstituted cyclohexanes has shown that certain DFT functionals are particularly well-suited for conformational analysis. nih.gov For instance, functionals that include dispersion corrections, such as the B3LYP-D3, ωB97X-D, and M06-2X, generally provide more accurate results for systems where non-covalent interactions are significant, as is the case with the steric interactions within Cyclohexanol, 4-sec-butyl-. nih.gov The choice of basis set is also critical; a triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is often necessary for reliable energy calculations.

A typical DFT study on Cyclohexanol, 4-sec-butyl- would involve the following steps:

Initial Structure Generation: Building the various stereoisomers (cis and trans) and their possible chair conformations (diequatorial, diaxial).

Geometry Optimization: Optimizing the geometry of each conformer to find the local minimum on the potential energy surface.

Frequency Calculations: Performing frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energies (ZPVE) and thermal corrections to Gibbs free energy.

Single-Point Energy Calculations: Often, a higher-level theoretical method or a larger basis set is used to calculate a more accurate electronic energy for the optimized geometries. nih.gov

The relative energies of the conformers determine their equilibrium populations according to the Boltzmann distribution. For Cyclohexanol, 4-sec-butyl-, it is generally expected that conformers with the bulky sec-butyl group in the equatorial position will be significantly more stable.

Table 1: Hypothetical Relative Energies of trans-4-sec-butylcyclohexanol Conformers Calculated using DFT

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 | OH (eq), sec-Butyl (eq) | 0.00 |

| Chair 2 | OH (ax), sec-Butyl (ax) | > 5.00 |

| Twist-Boat 1 | - | ~5.5 |

| Twist-Boat 2 | - | ~6.0 |

Note: These are illustrative values. Actual values would be determined from specific DFT calculations. The diaxial conformer is highly disfavored due to severe 1,3-diaxial interactions.

While DFT is a powerful tool, high-level ab initio methods, which are based on wavefunction theory, are often employed to achieve even greater accuracy, serving as a benchmark for DFT results. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD) explicitly account for electron correlation, which is crucial for accurately describing dispersion forces and other weak interactions that influence conformational preferences.

Due to their high computational cost, these methods are typically used for single-point energy calculations on geometries previously optimized with a less expensive method, like DFT. nih.gov For Cyclohexanol, 4-sec-butyl-, MP2 calculations could refine the relative energies of the equatorial-axial conformers, providing a more precise value for the A-value (the conformational free energy difference) of the substituents. Comparing MP2 and DFT results helps validate the chosen DFT functional for the specific chemical system. nih.gov For instance, studies on simpler cyclohexanes have shown that MP2 can provide excellent agreement with experimental A-values.

Conformational equilibria can be significantly influenced by the solvent environment. Computational studies can model these effects using either implicit or explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can capture the bulk electrostatic effects of the solvent. For Cyclohexanol, 4-sec-butyl-, the polar hydroxyl group can interact favorably with polar solvents. This can alter the energy difference between conformers where the OH group is in an axial versus an equatorial position. For example, a polar solvent might slightly stabilize a conformer with a more exposed axial OH group compared to its stability in the gas phase.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally very demanding but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of the cyclohexanol and solvent molecules like water or methanol.

Quantum chemical calculations that incorporate these models can predict how the conformational equilibrium of Cyclohexanol, 4-sec-butyl- shifts when moved from a nonpolar solvent like hexane (B92381) to a polar solvent like water. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

For large molecules or for exploring molecular behavior over time, quantum mechanical methods can be prohibitively expensive. nih.gov Molecular mechanics (MM) offers a computationally faster alternative by using a classical mechanics framework. fiveable.me

Molecular mechanics calculations rely on a set of parameters known as a force field to describe the potential energy of a molecule. fiveable.mewikipedia.org A force field is a collection of equations and associated parameters that define the energy of a molecule as a function of its atomic coordinates. nih.gov The energy typically includes terms for:

Bond stretching

Angle bending

Torsional (dihedral) angles

Van der Waals interactions

Electrostatic interactions

The accuracy of MM calculations is entirely dependent on the quality of the force field. fiveable.me Standard force fields like MMFF, AMBER, or OPLS have parameters for many common organic functional groups. However, for a specific and potentially less common structure like the sec-butyl group attached to a cyclohexane (B81311) ring, the existing parameters may not be optimal.

Therefore, a crucial step is the development and validation of a specific force field. This process involves:

Parameterization: Deriving parameters for bond lengths, angles, and dihedral angles specific to the 4-sec-butylcyclohexanol structure. This is often done by fitting the MM potential energy surface to high-level ab initio or DFT calculations of key conformational features (e.g., rotational barriers of the sec-butyl group, the chair-chair interconversion barrier). fiveable.me

Validation: Testing the new force field by comparing its predictions against experimental data or high-level quantum calculations for a set of related molecules. For substituted cyclohexanols, this could involve checking if the force field can reproduce known A-values or geometric features.

Once a reliable force field is established, Molecular Mechanics and Molecular Dynamics (MD) simulations can be used to thoroughly explore the vast conformational space of Cyclohexanol, 4-sec-butyl-. fiveable.me

Conformational Searching: MM methods can be used to systematically or stochastically search for all possible low-energy conformers. Algorithms can rotate all rotatable bonds (including those in the sec-butyl side chain) and perform energy minimization on each resulting structure to identify all local minima on the potential energy surface.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for the atoms in the molecule, simulating its dynamic behavior over time. nih.gov By simulating the molecule at a given temperature, it can overcome energy barriers and sample a wide range of conformations. An MD trajectory provides a picture of how the molecule flexes, rotates, and interconverts between different conformational states, including the ring flip of the cyclohexane and the rotation of the sec-butyl group. Analyzing the trajectory allows for the identification of the most populated (lowest free energy) conformational states, effectively finding the global minimum.

Table 2: Key Torsional Angles in trans-4-sec-butylcyclohexanol from a Hypothetical MM Study

| Dihedral Angle | Description | Typical Value (degrees) in Lowest Energy Conformer |

|---|---|---|

| C1-C2-C3-C4 | Ring torsion | ~55-60 (chair form) |

| C3-C4-C(sec-butyl)-C(methyl) | Side chain orientation | ~180 (anti) |

| H-O-C1-C2 | Hydroxyl orientation | ~60 (staggered) |

Note: These values are representative and would be determined by the specific force field used.

Analysis of Stereoelectronic Effects (e.g., Hyperconjugation, Anomeric Effects)

Stereoelectronic effects are crucial in determining the conformational preferences and reactivity of cyclic molecules like Cyclohexanol, 4-sec-butyl-. These effects arise from the spatial arrangement of orbitals and the interactions between them. For this substituted cyclohexanol, the most significant stereoelectronic considerations are hyperconjugation and the notable absence of a classical anomeric effect.

Anomeric Effect: The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a ring) to occupy the axial position, contrary to what would be expected from steric hindrance alone. wikipedia.orgscripps.edu However, in Cyclohexanol, 4-sec-butyl-, the ring is a carbocycle, meaning it is composed entirely of carbon atoms. The classical anomeric effect is not observed because it requires a heteroatom with lone pairs (like oxygen, nitrogen, or sulfur) to be present within the ring adjacent to the carbon bearing the substituent. wikipedia.org In the cyclohexane ring, with carbon as the in-ring atom (Y=carbon), steric effects dominate the conformational preference of the hydroxyl group. wikipedia.org Therefore, the hydroxyl group and the large sec-butyl group will preferentially occupy equatorial positions to minimize destabilizing steric interactions.

The table below illustrates the key stereoelectronic interactions and their general characteristics as analyzed in computational chemistry.

| Stereoelectronic Effect | Donor Orbital | Acceptor Orbital | Consequence in 4-sec-butyl-cyclohexanol |

| Hyperconjugation | σ (C-H) or σ (C-C) | σ* (C-C) or σ* (C-H) | Contributes to the stability of the chair conformation; influences bond lengths and angles. |

| Anomeric Effect | n (heteroatom) | σ* (C-X) | Not observed; requires a heteroatom in the ring adjacent to the substituent. Steric hindrance is the dominant factor. wikipedia.org |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the mechanisms of chemical reactions involving 4-sec-butyl-cyclohexanol. rsc.org These studies allow for the detailed exploration of reaction pathways, the characterization of transient species like intermediates and transition states, and the calculation of the energetic profiles that govern reaction rates and outcomes. escholarship.org

A key area of study for alcohols is oxidation. For instance, the oxidation of the parent compound, cyclohexane, to cyclohexanol and cyclohexanone (B45756) has been investigated computationally. researchgate.netrsc.org Such studies reveal that these reactions can proceed through complex, multi-step pathways, often involving radical intermediates. researchgate.net DFT calculations can map out the potential energy surface of the reaction, identifying the lowest energy path from reactants to products.

Transition States: The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to occur. Its geometry and energy determine the reaction's kinetics. Computational modeling can precisely locate the transition state structure for specific reactions, such as the oxidation of the hydroxyl group in 4-sec-butyl-cyclohexanol to a ketone. By calculating the energy difference between the reactants and the transition state (the activation energy), chemists can predict the feasibility and rate of a reaction under various conditions.

For example, in a hypothetical oxidation reaction of 4-sec-butyl-cyclohexanol, computational studies would model the interaction with an oxidizing agent and calculate the energy changes as the reaction progresses. This would involve identifying the transition state for the key bond-breaking and bond-forming steps.

The following table provides a representative example of the energetic data that can be obtained from a DFT study of a single-step reaction mechanism. The values are illustrative of what a computational analysis would yield.

| Species | Description | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Reactants | 4-sec-butyl-cyclohexanol + Oxidant | 0.0 | 0.0 |

| Transition State | Highest energy structure along the reaction coordinate | +25.4 | +27.8 |

| Products | 4-sec-butyl-cyclohexanone + Reduced Oxidant | -15.2 | -13.5 |

These computational models are essential for understanding reaction selectivity, predicting the formation of byproducts, and designing more efficient catalysts and synthetic routes. escholarship.orgrsc.org

Reactivity and Mechanistic Investigations of Cyclohexanol, 4 Sec Butyl

Oxidation Reactions

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For 4-sec-butylcyclohexanol, this reaction involves the conversion of the hydroxyl group to a carbonyl group, yielding 4-sec-butylcyclohexanone.

The oxidation of 4-sec-butylcyclohexanol to 4-sec-butylcyclohexanone can be accomplished using various oxidizing agents. A common and environmentally benign method involves the use of sodium hypochlorite (B82951) (NaOCl) in the presence of acetic acid. wpmucdn.comukessays.com

The reaction mechanism is thought to proceed as follows:

Protonation of Hypochlorite: Acetic acid protonates sodium hypochlorite to form hypochlorous acid (HOCl), a more active oxidizing species. wpmucdn.com

Formation of an Alkyl Hypochlorite Intermediate: The hydroxyl group of the alcohol attacks the electrophilic chlorine atom of hypochlorous acid, forming an alkyl hypochlorite intermediate and eliminating water.

E2 Elimination: A base, such as water or the acetate (B1210297) anion, abstracts the proton from the carbon bearing the hydroxyl group. This initiates an E2-like elimination, leading to the formation of the ketone, a chloride ion, and a hydronium ion.

The rate-determining step in chromic acid oxidation is often considered to be the cleavage of the C-H bond at the alcohol carbon. chemicalforums.com For isomers of substituted cyclohexanols, the accessibility of this hydrogen and the stability of the transition state are key factors influencing the reaction rate. chemicalforums.com

Table 1: Key Steps in the Oxidation of 4-sec-butylcyclohexanol

| Step | Description | Reactants | Products |

| 1 | Activation of Oxidant | Sodium Hypochlorite, Acetic Acid | Hypochlorous Acid |

| 2 | Nucleophilic Attack | 4-sec-butylcyclohexanol, Hypochlorous Acid | Alkyl Hypochlorite Intermediate, Water |

| 3 | Elimination | Alkyl Hypochlorite Intermediate, Base (e.g., Water) | 4-sec-butylcyclohexanone, Chloride Ion, Hydronium Ion |

Stereochemical Outcomes and Diastereoselectivity in Oxidation Processes

The two diastereomers of 4-sec-butylcyclohexanol, cis and trans, exhibit different reaction rates in oxidation. The large sec-butyl group preferentially occupies the equatorial position to minimize steric strain, locking the cyclohexane (B81311) ring into a specific conformation. wpmucdn.com

In the trans-isomer , the hydroxyl group is also in an equatorial position.

In the cis-isomer , the hydroxyl group is in an axial position.

The cis-isomer, with its axial hydroxyl group, generally reacts faster in oxidation reactions. chemicalforums.com This is attributed to the steric strain relief upon converting from a sterically hindered axial alcohol to a ketone. The 1,3-diaxial interactions experienced by the axial -OH group are alleviated in the planar ketone product. chemicalforums.com The equatorial hydroxyl group in the trans-isomer is less sterically hindered and therefore more stable, leading to a slower reaction rate. chemicalforums.com

Dehydration Reactions and Alkene Formation

The acid-catalyzed dehydration of 4-sec-butylcyclohexanol is an elimination reaction that results in the formation of alkenes. This process typically follows either an E1 or E2 mechanism, depending on the reaction conditions.

The dehydration of secondary alcohols like 4-sec-butylcyclohexanol can proceed through two primary elimination pathways:

E1 (Elimination, Unimolecular): This two-step mechanism is favored by the use of a non-coordinating, strong acid and polar protic solvents. iitk.ac.inyoutube.com

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation. This is the slow, rate-determining step. youtube.com

Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming the double bond.

E2 (Elimination, Bimolecular): This one-step, concerted mechanism is favored by the presence of a strong, non-nucleophilic base. masterorganicchemistry.commasterorganicchemistry.com

The base abstracts a proton from a beta-carbon while the leaving group (protonated hydroxyl) departs simultaneously. masterorganicchemistry.com A key requirement for the E2 mechanism in cyclohexane systems is a trans-diaxial (anti-periplanar) arrangement of the departing proton and the leaving group. youtube.com

The regioselectivity of the dehydration of 4-sec-butylcyclohexanol is governed by Zaitsev's Rule , which predicts that the major product will be the more substituted, and therefore more stable, alkene. youtube.com Deprotonation can occur from either of the adjacent carbons (C1 or C3 relative to the carbon bearing the hydroxyl group), potentially leading to a mixture of alkene isomers.

The stereoselectivity of the E2 reaction is highly dependent on the conformation of the starting alcohol. For the cis-isomer of 4-sec-butylcyclohexanol, the axial hydroxyl group requires an axial proton on an adjacent carbon for the anti-periplanar arrangement to be met. youtube.com In the case of the trans-isomer, the equatorial hydroxyl group would need to undergo a ring flip to an axial position for an E2 elimination to occur, which is energetically unfavorable due to the bulky sec-butyl group. This conformational rigidity can significantly influence the product distribution.

Table 2: Comparison of E1 and E2 Mechanisms for Dehydration

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Alcohol] | Rate = k[Alcohol][Base] |

| Mechanism | Two steps, via carbocation | One concerted step |

| Base Requirement | Weak base sufficient | Strong base required |

| Leaving Group | Must be a good leaving group | Must be a good leaving group |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Major Product | Typically the Zaitsev product | Can be Zaitsev or Hofmann depending on steric hindrance and base |

Substitution Reactions and Derivatization

Substitution reactions of 4-sec-butylcyclohexanol involve the replacement of the hydroxyl group with another functional group. These reactions are crucial for the synthesis of various derivatives. The mechanism of substitution, either SN1 or SN2, is influenced by the reaction conditions and the nature of the nucleophile.

Given the secondary nature of the alcohol, both SN1 and SN2 pathways are possible and often compete with elimination reactions.

SN1 Pathway: In the presence of a strong acid and a weak nucleophile (e.g., HBr in water), the reaction can proceed via an SN1 mechanism. The hydroxyl group is protonated to form a good leaving group (water), which then departs to form a secondary carbocation. This carbocation is then attacked by the nucleophile. This pathway is prone to competition from E1 elimination.

SN2 Pathway: To favor an SN2 reaction and minimize elimination, the hydroxyl group is often first converted into a better leaving group that is not as prone to elimination, such as a tosylate (OTs) or mesylate (OMs). The resulting sulfonate ester can then be displaced by a strong nucleophile in a single, concerted step with inversion of stereochemistry. This approach provides better control over the stereochemical outcome of the substitution.

The synthesis of high-purity cis-4-tert-butylcyclohexanol has been achieved through a derivatization method, highlighting the importance of such reactions in obtaining specific stereoisomers. semanticscholar.org A similar approach could be applied to 4-sec-butylcyclohexanol for the synthesis of specific derivatives.

Due to a lack of specific scientific literature detailing the reactivity and mechanistic investigations solely for Cyclohexanol (B46403), 4-sec-butyl-, a comprehensive analysis as requested cannot be provided at this time. Extensive searches for experimental data on the nucleophilic substitution, esterification, and rearrangement reactions of this specific compound have not yielded sufficient results.

The presence of a sec-butyl group, as opposed to the more widely studied tert-butyl group, introduces an additional stereocenter, leading to a more complex system of four possible stereoisomers. The specific stereochemistry of these isomers would significantly influence their reactivity and the mechanistic pathways of their reactions. Without experimental data for 4-sec-butylcyclohexanol, any discussion would be speculative and based on generalizations from other, non-identical compounds.

To provide a scientifically accurate and detailed article as outlined, specific research findings on the following would be required: